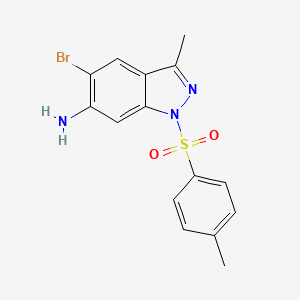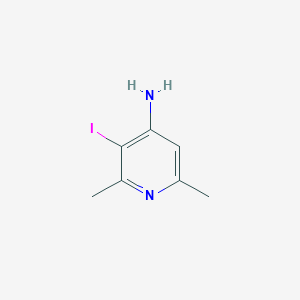![molecular formula C12H11ClN2O B8536266 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is an organic compound that features a phenol group and a chloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 2-amino-6-chloropyridine with salicylaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. Upon cooling, the product crystallizes out of the solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(6-Chloropyridin-2-ylamino)methyl]pyridine
- **2-[(6-Chloropyridin-2-ylamino)methyl]aniline
- **2-[(6-Chloropyridin-2-ylamino)methyl]benzene
Uniqueness
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is unique due to its combination of a phenol group and a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-[[(6-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-7,16H,8H2,(H,14,15) |
Clave InChI |
HNUSBGWZEVHQRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)













